molecular formula C16H18N2OS B4413392 N-[4-(dimethylamino)phenyl]-2-(methylthio)benzamide

N-[4-(dimethylamino)phenyl]-2-(methylthio)benzamide

Cat. No. B4413392
M. Wt: 286.4 g/mol
InChI Key: SJPIGSVXBJUJRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives involves strategic chemical reactions to introduce specific functional groups into the benzamide structure. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, showcases the design and biological evaluation of benzamide derivatives as histone deacetylase (HDAC) inhibitors, highlighting the methodological approach to modifying the benzamide core for desired biological activities (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological function and interaction with biological targets. Crystallographic studies, such as those on methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, reveal the importance of hydrogen bonding and π–π interactions in stabilizing the molecular structure and facilitating specific molecular interactions (Kranjc et al., 2012).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that modify their properties and potential applications. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide explores the chemical modifications and bioassay studies as cyclooxygenase-2 inhibitors, illustrating the reactivity and target specificity of such compounds (Al-Hourani et al., 2016).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Research on antipyrine-like derivatives indicates the role of crystal structure in determining physical properties and the impact of intermolecular interactions on the solid-state behavior of these compounds (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with other molecules, are essential for their potential applications. Studies on the synthesis and characterization of such compounds provide insights into their reactivity patterns, highlighting the versatility of benzamide derivatives in chemical synthesis and potential applications in medicinal chemistry (Saeed et al., 2015).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-18(2)13-10-8-12(9-11-13)17-16(19)14-6-4-5-7-15(14)20-3/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPIGSVXBJUJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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